molecular formula C18H25N3OS B2646929 3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-n-{tricyclo[3.2.1.0,2,4]octan-3-yl}propanamide CAS No. 1808322-92-0

3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-n-{tricyclo[3.2.1.0,2,4]octan-3-yl}propanamide

Cat. No.: B2646929
CAS No.: 1808322-92-0
M. Wt: 331.48
InChI Key: OKIYTTKEIWXLRL-UHFFFAOYSA-N
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Description

3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-n-{tricyclo[3210,2,4]octan-3-yl}propanamide is a complex organic compound with a unique structure that combines a pyrimidine ring with a tricyclo[3210,2,4]octane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-n-{tricyclo[3.2.1.0,2,4]octan-3-yl}propanamide typically involves multiple steps, starting with the preparation of the pyrimidine ring and the tricyclo[3.2.1.0,2,4]octane moiety separately. The pyrimidine ring can be synthesized through a series of reactions involving the condensation of appropriate aldehydes and amines, followed by methylation and thiolation to introduce the dimethyl and methylsulfanyl groups, respectively. The tricyclo[3.2.1.0,2,4]octane moiety can be prepared through cycloaddition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-n-{tricyclo[3.2.1.0,2,4]octan-3-yl}propanamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyrimidine ring can be reduced under certain conditions.

    Substitution: The dimethyl groups on the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methylsulfanyl group would yield the corresponding sulfoxide or sulfone, while substitution reactions could introduce a variety of functional groups onto the pyrimidine ring.

Scientific Research Applications

3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-n-{tricyclo[321

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules in novel ways, making it a useful tool for studying biochemical pathways.

    Medicine: It could serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Its stability and reactivity make it a potential candidate for use in various industrial processes, such as catalysis or materials science.

Mechanism of Action

The mechanism of action of 3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-n-{tricyclo[3.2.1.0,2,4]octan-3-yl}propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The pyrimidine ring may allow the compound to bind to nucleic acids or proteins, while the tricyclo[3.2.1.0,2,4]octane moiety could provide additional stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid: This compound shares the pyrimidine ring structure but lacks the tricyclo[3.2.1.0,2,4]octane moiety.

    4,6-Dimethyl-2-(methylsulfanyl)pyrimidine: This simpler compound contains the pyrimidine ring with dimethyl and methylsulfanyl groups but lacks the propanamide and tricyclo[3.2.1.0,2,4]octane components.

Uniqueness

The uniqueness of 3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-n-{tricyclo[3210,2,4]octan-3-yl}propanamide lies in its combination of a pyrimidine ring with a tricyclo[3210,2,4]octane moiety, which imparts unique chemical and biological properties

Properties

IUPAC Name

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(3-tricyclo[3.2.1.02,4]octanyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3OS/c1-9-13(10(2)20-18(19-9)23-3)6-7-14(22)21-17-15-11-4-5-12(8-11)16(15)17/h11-12,15-17H,4-8H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIYTTKEIWXLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2C3C2C4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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